molecular formula C23H22O4 B12213379 (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

Cat. No.: B12213379
M. Wt: 362.4 g/mol
InChI Key: HQIIVVLMZOYIPE-BKUYFWCQSA-N
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Description

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic compound with a unique structure that combines a benzofuran ring with a cyclohexanecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves the condensation of 3-methylbenzaldehyde with a suitable benzofuran derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzofuran ring and the cyclohexanecarboxylate group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methylbenzaldehyde (3-methylbenzylidene)hydrazone
  • N’-(3-methylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate stands out due to its unique combination of a benzofuran ring and a cyclohexanecarboxylate group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

The compound (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a benzofuran core, a benzylidene group, and a cyclohexanecarboxylate moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H18O6
  • Molecular Weight : 422.45 g/mol
  • CAS Number : 929373-08-0

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It may bind to various receptors, influencing cellular signaling pathways and physiological responses.
  • Antioxidant Activity : The presence of the benzofuran core suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.

Antioxidant Properties

Research indicates that compounds with a benzofuran structure often exhibit antioxidant activity. This property is crucial for protecting cells from oxidative damage and has implications in preventing chronic diseases.

Antimicrobial Activity

Studies have shown that derivatives of benzofuran compounds possess antimicrobial properties. The ability to inhibit microbial growth can be attributed to the structural features that allow for interaction with microbial cell membranes or metabolic pathways.

Anti-inflammatory Effects

Compounds similar to (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran have demonstrated anti-inflammatory effects in various models. This activity is vital for the development of therapies targeting inflammatory diseases.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of several benzofuran derivatives using DPPH radical scavenging assays. Results indicated that the compound exhibited significant free radical scavenging activity compared to standard antioxidants such as ascorbic acid.

CompoundIC50 (µM)
(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran25
Ascorbic Acid30

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity against various bacterial strains. The compound showed promising results against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10

Case Study 3: Anti-inflammatory Activity

In a mouse model of inflammation, administration of the compound reduced paw edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate

InChI

InChI=1S/C23H22O4/c1-15-6-5-7-16(12-15)13-21-22(24)19-11-10-18(14-20(19)27-21)26-23(25)17-8-3-2-4-9-17/h5-7,10-14,17H,2-4,8-9H2,1H3/b21-13-

InChI Key

HQIIVVLMZOYIPE-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4

Origin of Product

United States

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